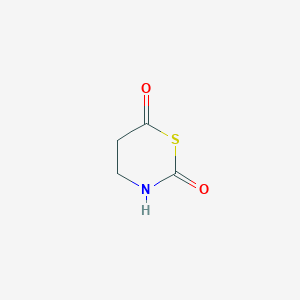

1,3-Thiazinane-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

34653-21-9 |

|---|---|

Molecular Formula |

C4H5NO2S |

Molecular Weight |

131.16 g/mol |

IUPAC Name |

1,3-thiazinane-2,6-dione |

InChI |

InChI=1S/C4H5NO2S/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7) |

InChI Key |

NWVNFBXKUKREFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)SC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazinane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiazinane-2,6-dione is a heterocyclic organic compound belonging to the thiazinane family. The thiazinane core, a six-membered ring containing one sulfur and one nitrogen atom, is a significant scaffold in medicinal chemistry. Derivatives of 1,3-thiazine and its saturated form, 1,3-thiazinane, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The dione substitution at the 2 and 6 positions suggests potential for hydrogen bonding and diverse chemical reactivity, making it a molecule of interest for further investigation and as a building block in drug discovery.

Chemical Structure and Properties

This compound possesses a saturated six-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 34653-21-9 | Chemical Abstracts Service[4] |

| Molecular Formula | C₄H₅NO₂S | Calculated |

| Molecular Weight | 131.15 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in polar organic solvents | Predicted |

Proposed Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on known precursors. Chemical sourcing databases list beta-alanine and O,S-diethyl dithiocarbonate as potential starting materials.[4] A likely pathway involves the initial formation of an N-substituted beta-alanine derivative followed by intramolecular cyclization.

An alternative and more direct conceptual pathway would involve the reaction of 3-mercaptopropionic acid with an isocyanate equivalent, followed by cyclization, though this is a more general approach to thiazinane-4-ones.[5][6]

Below is a proposed experimental workflow for the synthesis of this compound from beta-alanine.

Proposed Experimental Protocol

Reaction: N-acylation of beta-alanine followed by intramolecular cyclization.

Materials:

-

Beta-alanine

-

A suitable acylating agent with a leaving group (e.g., a phosgene equivalent with a thiol component)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Dehydrating/cyclizing agent (e.g., a carbodiimide or similar)

Procedure:

-

N-Acylation: Beta-alanine is suspended in an aprotic solvent. A base is added to deprotonate the carboxylic acid and/or amino group. The acylating agent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude N-acyl-beta-alanine intermediate. Purification may be performed by column chromatography or recrystallization.

-

Cyclization: The purified intermediate is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction is heated to reflux and monitored by TLC.

-

Final Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization: The final product would be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with related compounds.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | N-H |

| ~ 3.8 - 4.0 | t | 2H | -CH₂-N- |

| ~ 2.8 - 3.0 | t | 2H | -S-CH₂- |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O (position 6) |

| ~ 165 - 170 | C=O (position 2) |

| ~ 40 - 45 | -CH₂-N- |

| ~ 30 - 35 | -S-CH₂- |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3300 | Medium, Broad | N-H stretch |

| ~ 1720 - 1740 | Strong | C=O stretch (imide) |

| ~ 1680 - 1700 | Strong | C=O stretch (thioimide) |

| ~ 2850 - 2950 | Medium | C-H stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 131.01 | [M]⁺ |

| 132.01 | [M+H]⁺ |

Potential Biological Activity and Applications

The broader class of 1,3-thiazinane derivatives are known for a variety of biological activities. Given this context, this compound could be investigated for several potential applications.

-

Antimicrobial Agents: The N-C-S linkage is a key feature in many antimicrobial compounds, including the cephalosporin class of antibiotics.[2][7]

-

Antitumor Agents: Certain thiazine derivatives have shown potential as anticancer agents.[1]

-

Anti-inflammatory Agents: The thiazinane scaffold has been explored for the development of anti-inflammatory drugs.[3]

The dione structure of this compound makes it a potential candidate for acting as a Michael acceptor or participating in other covalent interactions with biological targets. It could also serve as a rigid scaffold for the development of more complex molecules.

Logical Relationship of Thiazinane Derivatives to Biological Activity

Caption: Potential therapeutic applications stemming from the 1,3-thiazinane core structure.

Conclusion

This compound is a heterocyclic compound of interest due to the established biological significance of the thiazinane scaffold. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, potential synthetic routes, and predicted properties based on the chemistry of related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:34653-21-9 | Chemsrc [chemsrc.com]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

In-depth Technical Guide: 1,3-Thiazinane-2,6-dione (CAS Number 34653-21-9) - A Note on Chemical Identity and Available Data

Important Note on CAS Number: Initial searches for CAS number 34653-21-9 reveal conflicting information regarding its association with 1,3-thiazinane-2,6-dione. While some commercial suppliers list this CAS number for the requested compound, authoritative chemical databases do not corroborate this linkage. Instead, this CAS number has been associated with precursors or downstream products in the synthesis of other molecules, such as L-Carnosine. For the closely related compound, 1,3-thiazinane-2,4-dione , the correct CAS number is 873-00-7 . Due to this significant discrepancy and the lack of consolidated, verifiable technical data for this compound under the provided CAS number, a comprehensive technical guide with detailed experimental protocols and specific quantitative data as requested cannot be accurately generated.

This document will instead provide a summary of the available information on the broader class of 1,3-thiazine derivatives, including their synthesis and reported biological activities, to offer relevant context for researchers, scientists, and drug development professionals.

Overview of 1,3-Thiazine Derivatives

The 1,3-thiazine scaffold is a six-membered heterocyclic ring containing a nitrogen and a sulfur atom at positions 1 and 3, respectively. This structural motif is present in a variety of biologically active compounds and natural products.[1][2] Derivatives of 1,3-thiazine have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][3]

General Chemical Properties

The chemical properties of 1,3-thiazine derivatives are dictated by the substituents on the heterocyclic ring. The presence of carbonyl groups, as in dione structures, imparts specific reactivity and potential for hydrogen bonding, which can influence their biological interactions.

Table 1: General Physicochemical Properties of a Related Compound: 1,3-Thiazinane-2,4-dione

| Property | Value | Source |

| CAS Number | 873-00-7 | PubChem |

| Molecular Formula | C4H5NO2S | PubChem |

| Molecular Weight | 131.15 g/mol | PubChem |

| Topological Polar Surface Area | 71.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: This data is for 1,3-thiazinane-2,4-dione (CAS 873-00-7), a structural isomer of the requested compound, and is provided for illustrative purposes.

Synthesis of 1,3-Thiazine Derivatives

A variety of synthetic routes to 1,3-thiazine derivatives have been reported in the literature. These methods often involve cyclization reactions of precursors containing the necessary nitrogen, sulfur, and carbon backbone.

General Synthetic Approach for 1,3-Thiazinane Skeletons

One common approach involves the reaction of a 3-aminopropanethiol derivative with a suitable carbonyl-containing compound. For instance, the synthesis of 1,3-thiazinane-2-thione has been achieved through the reaction of 3-ammoniopropylsulfate with carbon disulfide.[4] The synthesis of dione derivatives can be more complex, potentially involving the cyclization of N-acylated thioamides or related intermediates.[5]

A review of synthetic methodologies highlights condensation reactions, cyclo-additions, and ring transformations as key strategies to access the 1,3-thiazine core.[3]

References

- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1,3-Thiazinane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 1,3-Thiazinane-2,6-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of novel thiazinane derivatives.

Introduction

1,3-Thiazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of pharmaceutical and medicinal chemistry. The presence of nitrogen and sulfur atoms in the six-membered ring imparts a range of biological activities to these molecules.[1][2][3] Various derivatives have been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[3][4][5] The 1,3-thiazinane core is notably a key structural component of cephalosporin antibiotics.[2][3]

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthetic route to this compound involves the cyclocondensation of 3-mercaptopropionic acid with a suitable carbonyl- and nitrogen-containing reagent. A logical approach would be the reaction with an isocyanate derivative, which would provide the necessary atoms to form the dione structure.

Proposed Reaction Scheme:

References

The 1,3-Thiazine Core: A Biologically Significant Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazine core, a six-membered heterocyclic ring containing nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the biological significance of the 1,3-thiazine core, with a focus on its applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.

Antimicrobial Activity

Derivatives of the 1,3-thiazine core have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. The following table summarizes the minimum inhibitory concentrations (MIC) of selected 1,3-thiazine derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazine | S. aureus | 25 | [1] |

| 4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazine | B. subtilis | 50 | [1] |

| 4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazine | E. coli | 100 | [1] |

| 4-(2-hydroxy-5-methylphenyl)-5-benzoyl-6-phenyl-2-imino-6H-2,3-dihydro-1,3-thiazine | P. aeruginosa | 100 | [1] |

| 2-phenyl-1,3-thiazole derivative 12 | S. aureus | 125-150 | [2] |

| 2-phenyl-1,3-thiazole derivative 12 | E. coli | 125-150 | [2] |

| 2-phenyl-1,3-thiazole derivative 12 | A. niger | 125-150 | [2] |

| Benzo[d]thiazole derivative 13 | S. aureus | 50-75 | [2] |

| Benzo[d]thiazole derivative 14 | E. coli | 50-75 | [2] |

Anticancer Activity

The 1,3-thiazine scaffold is a key component in a number of potent anticancer agents. These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways. The table below presents the half-maximal inhibitory concentration (IC50) values of representative 1,3-thiazine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| bis-1,3-thiazine 3e | MCF-7 (Breast) | 0.0036 | [3] |

| bis-1,3-thiazine 3k | MCF-7 (Breast) | 0.0038 | [3] |

| bis-1,3-thiazine 3e | HepG2 (Liver) | 0.0042 | [3] |

| bis-1,3-thiazine 3k | HepG2 (Liver) | 0.0045 | [3] |

| Imamine-1,3,5-triazine derivative | A549 (Lung) | 1.4-11.5 | [4] |

| Imamine-1,3,5-triazine derivative | Capan-1 (Pancreatic) | 1.4-11.5 | [4] |

| Phenyl- and naphthyl-substituted thiazinediones | Leukemia | Not specified | [5] |

Anti-inflammatory Activity

Certain 1,3-thiazine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6][7] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[6] The following table summarizes the COX inhibitory activity of selected 1,3-thiazine derivatives.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one (11a ) | >17.1 | 0.06 | >285 | [8] |

| 3-(p-fluoropheny)-2-(4-methylsulfonylphenyl)-1,3-benzthiazinan-4-one (7b ) | 12.95 | 0.05 | 259 | [9] |

| Tricyclic 1,2-thiazine derivative 4a | 91.2 | 54.6 | 0.6 | [10] |

| Tricyclic 1,2-thiazine derivative 4c | 89.0 | 55.9 | 0.63 | [10] |

| Tricyclic 1,2-thiazine derivative 6e | 115.3 | 56.9 | 0.49 | [10] |

| Meloxicam (Reference) | 83.7 | 59.2 | 0.71 | [10] |

Experimental Protocols

Synthesis of 1,3-Thiazine Derivatives from Chalcones

A common and efficient method for the synthesis of 1,3-thiazine derivatives involves the reaction of chalcones with thiourea.[1][11]

General Procedure:

-

Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. A catalytic amount of a base, such as sodium hydroxide or piperidine, is added to the solution.[1][11] The reaction mixture is then stirred or refluxed for a specified period. The resulting chalcone product is isolated by filtration and purified by recrystallization.

-

1,3-Thiazine Formation: The synthesized chalcone (0.01 mole) and thiourea (0.01 mole) are dissolved in a suitable solvent, such as ethanol or pyridine.[1][11] A catalytic amount of a base (e.g., NaOH or pyridine) is added, and the mixture is refluxed for 3-4 hours.[11] After cooling, the reaction mixture is poured into ice-cold water. The precipitated 1,3-thiazine derivative is collected by filtration, dried, and recrystallized from an appropriate solvent like methanol or ethanol.[1]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method is a widely used technique to assess the antimicrobial activity of compounds.[1]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the 1,3-thiazine derivative dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The solvent used to dissolve the compound serves as a negative control.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13][14]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 7,500 cells per well in 100 µL of complete culture medium and incubated overnight.[13]

-

Compound Treatment: The cells are treated with various concentrations of the 1,3-thiazine derivatives for a specified period (e.g., 72 hours).[14]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[13]

-

Incubation: The plate is incubated for an additional 3.5-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization of Formazan: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 590 nm, with a reference wavelength of 620 nm.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

Apoptosis Induction in Cancer Cells

Many 1,3-thiazine derivatives exert their anticancer effects by inducing apoptosis. This process is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases.

Caption: Intrinsic pathway of apoptosis induced by 1,3-thiazine derivatives.

1,3-Thiazine derivatives can trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[15][16][17] They can promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1.[15][16][17] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5] Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, culminating in apoptosis.[5]

Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory activity of many 1,3-thiazine derivatives is due to their ability to inhibit COX enzymes, thereby blocking the synthesis of prostaglandins.

Caption: Mechanism of selective COX-2 inhibition by 1,3-thiazine derivatives.

Arachidonic acid, released from cell membranes, is converted to prostaglandin H2 (PGH2) by the action of COX-1 and COX-2 enzymes.[6][18] PGH2 is then further metabolized to various prostaglandins that mediate physiological processes. COX-1 is constitutively expressed and plays a role in housekeeping functions such as protecting the gastric mucosa.[6] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[6] Selective COX-2 inhibitors, including certain 1,3-thiazine derivatives, preferentially block the activity of COX-2, thereby reducing inflammation without significantly affecting the protective functions of COX-1.[8][9]

Conclusion

The 1,3-thiazine core represents a versatile and valuable scaffold in the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The continued exploration of the structure-activity relationships and mechanisms of action of 1,3-thiazine-based compounds holds great promise for the discovery of novel drugs with improved efficacy and safety profiles. This technical guide provides a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this remarkable heterocyclic system.

References

- 1. jocpr.com [jocpr.com]

- 2. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives as selective cyclooxygenase (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchhub.com [researchhub.com]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 17. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3-Thiazinane Derivatives

For researchers, scientists, and drug development professionals, this in-depth guide chronicles the discovery and historical evolution of 1,3-thiazinane derivatives, from their initial synthesis to their establishment as a vital scaffold in medicinal chemistry. This document provides a comprehensive overview of the key synthetic milestones, detailed experimental protocols for seminal reactions, and a structured presentation of relevant data.

The journey into the world of 1,3-thiazinanes, a class of six-membered heterocyclic compounds containing a nitrogen and a sulfur atom at the 1 and 3 positions, respectively, began in the mid-20th century. While the fully unsaturated 1,3-thiazine itself remains elusive, its saturated counterpart, 1,3-thiazinane, and its derivatives have become a cornerstone in the development of a wide array of therapeutic agents.[1]

A Glimpse into the Past: The Dawn of 1,3-Thiazine Chemistry

The first documented attempt to synthesize a 1,3-thiazine derivative is credited to A. I. Meyers in 1960. His work involved the reaction of mercaptoalcohols with nitriles in the presence of concentrated sulfuric acid.[2] This foundational research laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system. A subsequent publication by Meyers and J. M. Greene in 1966 further detailed the synthesis of 2-substituted 5,6-dihydro-1,3(4H)-thiazines and tetrahydro-1,3-thiazines, compounds closely related to the core structure of cephalosporin antibiotics.[3] This early work was pivotal in highlighting the potential of 1,3-thiazinane derivatives as valuable targets in medicinal chemistry.

The Evolution of Synthesis: From Classical Reactions to Green Chemistry

Since these pioneering efforts, the synthetic toolbox for accessing 1,3-thiazinane derivatives has expanded dramatically. Early methods often relied on classical condensation reactions. A prevalent approach involved the reaction of chalcones (α,β-unsaturated ketones) with thiourea in an alkaline medium.[4][5][6] This method proved to be a versatile route for the preparation of a variety of substituted 2-imino-1,3-thiazine derivatives.

The quest for more efficient and environmentally friendly synthetic strategies has led to the development of modern methodologies. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, have emerged as a powerful tool for the synthesis of 1,3-thiazinane libraries.[7][8] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. Furthermore, the principles of green chemistry have been increasingly applied to the synthesis of these heterocycles, with the use of microwave irradiation and ultrasonic irradiation to accelerate reaction times and improve yields.[7]

Key Experimental Protocols: A Practical Guide

To provide a practical understanding of the synthesis of 1,3-thiazinane derivatives, detailed experimental protocols for key historical and modern methods are presented below.

Table 1: Synthesis of 2-Imino-1,3-Thiazine Derivatives from Chalcones

| Entry | Chalcone Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | 1,3-Diphenyl-2-propen-1-one | Thiourea, KOH, Ethanol, Reflux | 75 | |

| 2 | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | Thiourea, NaOH, Ethanol, Reflux | 82 | [4] |

| 3 | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one | Thiourea, Pyridine, Reflux | 68 |

Experimental Protocol for the Synthesis of 4,6-Diphenyl-2-imino-2,3-dihydro-1,3-thiazine (Table 1, Entry 1):

A mixture of 1,3-diphenyl-2-propen-1-one (chalcone) (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (25 mL). To this solution, a catalytic amount of potassium hydroxide is added. The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Modern Synthetic Approach: Microwave-Assisted Synthesis

The application of microwave irradiation has significantly improved the efficiency of 1,3-thiazinane synthesis.

Experimental Protocol for the Microwave-Assisted Synthesis of 2-(Benzylthio)-5,6-dihydro-4H-1,3-thiazine:

To a stirred solution of 3-chloropropyl isothiocyanate (0.2 mmol) and benzyl thiol (0.2 mmol) in a mixture of ethanol and water (1:1, 2 mL), potassium carbonate (0.6 eq.) is added. The reaction vessel is then subjected to microwave irradiation at a controlled temperature and power for a short duration (typically 5-15 minutes). After completion, the reaction mixture is extracted with an organic solvent, and the product is purified by column chromatography. This method often results in high yields (often exceeding 90%) and significantly reduced reaction times compared to conventional heating.[9]

Visualizing the Synthesis: Logical Workflow

The general synthetic strategies for accessing 1,3-thiazinane derivatives can be visualized through a logical workflow diagram.

Caption: General synthetic routes to 1,3-thiazinane derivatives.

The Enduring Legacy and Future Directions

The discovery and subsequent development of synthetic routes to 1,3-thiazinane derivatives have had a profound impact on medicinal chemistry. The inherent structural features of this scaffold have made it a privileged motif in the design of drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][10][11] The continuous evolution of synthetic methodologies, driven by the principles of efficiency and sustainability, ensures that the exploration of the chemical space around the 1,3-thiazinane core will remain a vibrant and fruitful area of research for years to come. Future efforts will likely focus on the development of novel multi-component reactions, the application of flow chemistry for continuous manufacturing, and the synthesis of increasingly complex and biologically active 1,3-thiazinane derivatives.

References

- 1. britannica.com [britannica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiazine derivatives. 3. The synthesis of some 2-substituted 5,6-dihydro-1,3(4H)-thiazines and tetrahydro-1,3-thiazines related to cephams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. nveo.org [nveo.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1,3-Thiazinane-2,6-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazinane-2,6-dione core represents a promising scaffold in medicinal chemistry, with derivatives demonstrating significant potential as therapeutic agents, particularly in oncology. This technical guide synthesizes the current understanding of the biological activities of this heterocyclic system, focusing on its potential therapeutic targets. Evidence points towards the induction of apoptosis via the intrinsic mitochondrial pathway as a primary mechanism of action, especially in leukemia. This is characterized by a cascade of cellular events including mitochondrial membrane depolarization, an imbalance of intracellular calcium, activation of caspases, and subsequent DNA fragmentation. While a definitive, direct protein target remains to be elucidated, this guide details the key components of the apoptotic pathway that are modulated by this compound derivatives, presenting them as viable therapeutic targets for further investigation. Detailed experimental protocols are provided to facilitate further research in this area, alongside a summary of reported quantitative data and visual representations of key signaling pathways and workflows.

Introduction

1,3-Thiazine derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that have garnered considerable interest for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, compounds featuring the 1,3-thiazine-2,4-dione core, a close structural analog of this compound, have shown selective and potent anticancer activity, most notably against leukemia cell lines.[5][6] The mechanism of this anticancer effect appears to be centered on the induction of programmed cell death, or apoptosis.[6][7] This guide will provide an in-depth exploration of the potential therapeutic targets of this compound based on the current body of evidence for its closely related analogs.

Potential Therapeutic Targets in the Apoptotic Pathway

The primary therapeutic potential of this compound derivatives appears to lie in their ability to trigger the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and is initiated by mitochondrial outer membrane permeabilization (MOMP). The key molecular events and, therefore, the potential therapeutic targets are detailed below.

The Mitochondrion: The Central Executioner

Mitochondria are central to the proposed mechanism of action. Derivatives of 1,3-thiazine-2,4-dione have been shown to disrupt mitochondrial metabolism.[6] This disruption is a key initiating event in the intrinsic apoptotic cascade. The primary effects observed are:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis is the loss of the mitochondrial membrane potential. This depolarization can be induced by various stimuli and leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.

-

Release of Cytochrome c: The loss of ΔΨm and MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then oligomerizes to form the apoptosome.

Intracellular Calcium Imbalance

An imbalance in intracellular calcium (Ca2+) homeostasis is another key event implicated in the pro-apoptotic effects of 1,3-thiazine-2,4-dione derivatives.[6] Elevated cytosolic Ca2+ can be taken up by mitochondria, contributing to the loss of ΔΨm and the opening of the mPTP. This creates a feedback loop that amplifies the apoptotic signal.

Caspase Cascade Activation

The apoptosome, formed by cytochrome c and Apaf-1, recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[8]

-

Caspase-3: This executioner caspase is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Key substrates include PARP (Poly (ADP-ribose) polymerase) and lamins.

DNA Fragmentation

The final stage of apoptosis involves the systematic degradation of chromosomal DNA. Activated caspase-3 cleaves the inhibitor of Caspase-Activated DNase (ICAD), releasing CAD. CAD then translocates to the nucleus and cleaves DNA into internucleosomal fragments, resulting in the characteristic "DNA laddering" observed in apoptotic cells.

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound derivatives.

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. TUNEL assay - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. hellobio.com [hellobio.com]

- 6. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

Comprehensive review of 1,3-Thiazinane-2,6-dione and its analogs

An In-Depth Technical Guide on 1,3-Thiazinane-2,6-dione and its Analogs for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Among its derivatives, this compound and its analogs have garnered interest due to their potential therapeutic applications. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties and Synthesis

The core structure of this compound features a six-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively, with carbonyl groups at positions 2 and 6. The fully saturated nature of the thiazinane ring allows for various conformational isomers, which can influence its interaction with biological targets.

While the synthesis of the parent this compound is not extensively documented in readily available literature, a key synthetic route has been established for its analogs, specifically the 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones. This reaction involves the condensation of malonic acid with potassium thiocyanate and an appropriate acid anhydride.[1] For instance, the reaction with acetic anhydride in acetic acid yields 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione.[1]

Table 1: Physical Properties of 5-Acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione Analogs [1]

| Analog | R Group | Melting Point (°C) |

| 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | -CH₃ | 198-200 |

| 5-propionyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | -C₂H₅ | Not Reported |

| 5-butyryl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | -C₃H₇ | Not Reported |

Experimental Protocols

Synthesis of 5-Acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione[1]

Materials:

-

Malonic acid

-

Potassium thiocyanate

-

Acetic anhydride

-

Acetic acid

Procedure: A mixture of malonic acid, potassium thiocyanate, and acetic anhydride is prepared in acetic acid. The reaction mixture is heated, though the specific temperature and reaction time are not detailed in the available literature. The product, 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, precipitates from the reaction mixture and can be isolated by filtration. The reported melting point of the purified product is 198-200 °C.

Note: This protocol is based on a summary of the synthesis and lacks specific quantities, stoichiometry, and purification details. Researchers should consult the original publication by Yuskovets, Moskvin, and Ivin for a complete experimental procedure.

Biological Activities and Analogs

Derivatives of the 1,3-thiazinane core exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Antimicrobial Activity

Heavy metal complexes of Schiff bases derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and 2-aminophenol have demonstrated broad-spectrum antibacterial and antifungal activities.[3] 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione itself has been noted for its antibacterial activity, purportedly through inhibition of the HepG2 enzyme by binding to its thiol group.[4]

Anticancer Activity

Structurally related analogs, such as 1,3-thiazine-2,4-diones, have shown promising anticancer activity, particularly against leukemia cell lines.[5] Phenyl- and naphthyl-substituted thiazinediones have demonstrated selective antitumoral effects.[5]

Table 2: Anticancer Activity of Selected Thiazolidine-2,4-dione Analogs (as a proxy for potential 1,3-thiazinane-dione activity)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 14a | Caco-2 | 1.5 | [6] |

| 14a | HepG-2 | 31.5 | [6] |

| 5b | MCF-7 | 0.2 ± 0.01 | [7] |

| 5k | MDA-MB-468 | 0.6 ± 0.04 | [7] |

| 5g | PC-12 | 0.43 ± 0.06 | [7] |

Note: The data in Table 2 is for thiazolidine-2,4-dione derivatives, which are five-membered ring analogs of the six-membered 1,3-thiazinane-2,4-diones. This data is included to highlight the potential anticancer efficacy of the broader class of thiazinane-dione compounds.

Signaling Pathways

The mechanism of action for the anticancer activity of 1,3-thiazine-2,4-dione analogs appears to involve the induction of apoptosis.[5] This programmed cell death is initiated through a cascade of molecular events.

Apoptosis Induction by 1,3-Thiazine-2,4-dione Analogs

Studies on phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have revealed that these compounds cause cell death characterized by DNA fragmentation.[5] The underlying mechanism is believed to involve:

-

Caspase Cascade Activation: A family of cysteine proteases that are central to the execution of apoptosis.

-

Imbalance in Intracellular Calcium (Ca²⁺): Disruption of calcium homeostasis is a known trigger for apoptosis.

-

Mitochondrial Metabolism and/or Endoplasmic Reticulum Stress: These cellular stresses can lead to the activation of apoptotic pathways.

Below is a simplified diagram illustrating the proposed apoptotic pathway initiated by 1,3-thiazine-2,4-dione analogs.

Caption: Proposed apoptotic pathway induced by 1,3-thiazine-2,4-dione analogs.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel this compound analogs for their anticancer potential typically follows a standardized workflow.

Caption: Standard workflow for anticancer drug screening of novel compounds.

Conclusion

This compound and its analogs represent a promising class of heterocyclic compounds with diverse biological activities. While research into the parent compound is ongoing, studies on its analogs, particularly 1,3-thiazine-2,4-diones and 5-acyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-diones, have revealed significant potential in the development of new antimicrobial and anticancer agents. Further investigation is warranted to fully elucidate the structure-activity relationships, optimize the synthetic routes, and explore the full therapeutic potential of this versatile scaffold. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. actascientific.com [actascientific.com]

- 4. 5-Acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione [cymitquimica.com]

- 5. Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1,3-Thiazine and 1,3-Thiazinane Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in 1,3-thiazine and 1,3-thiazinane heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and drug development, and understanding their tautomeric behavior is crucial for predicting molecular properties, biological activity, and designing new therapeutic agents. This document details the types of tautomerism observed, quantitative stability data, experimental protocols for characterization, and key signaling pathways and workflows involved in their study.

Introduction to Tautomerism in 1,3-Thiazine and 1,3-Thiazinane Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the realm of 1,3-thiazine and 1,3-thiazinane derivatives, two primary forms of tautomerism are prevalent: imino-enamine and keto-enol tautomerism.

The 1,3-thiazine core is a key structural motif in a variety of biologically active compounds, including antimicrobial and antitumor agents.[1] The ability of these systems to exist in different tautomeric forms can significantly influence their receptor binding, membrane permeability, and metabolic stability. A thorough understanding of the factors governing the position of the tautomeric equilibrium, such as solvent polarity and solid-state packing forces, is therefore essential for rational drug design.

Types of Tautomerism

Imino-Enamine Tautomerism

A prominent form of tautomerism in 1,3-thiazine derivatives involves the equilibrium between an endocyclic enamine and an exocyclic imine. This is particularly observed in 2-imino-1,3-thiazine systems. The equilibrium can be influenced by the substitution pattern and the physical state of the compound.

A notable example is the phase-dependent tautomerism observed in certain gold-catalyzed cyclization products. In solution, the 5,6-dihydro-4H-1,3-thiazine (enamine) tautomer is exclusively observed. However, in the crystalline state, the 1,3-thiazinane (imine) tautomer is the sole form present.[2][3] This highlights the critical role of intermolecular forces in the solid state in stabilizing a particular tautomeric form.[3]

Keto-Enol Tautomerism

For 1,3-thiazine and 1,3-thiazinane derivatives containing carbonyl functionalities, such as 1,3-thiazin-4-ones, keto-enol tautomerism is a key consideration. The equilibrium between the keto and enol forms can be influenced by substitution, solvent, and intramolecular hydrogen bonding.

Studies on 3-acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides have shown the co-existence of both 4-keto and 4-hydroxy (enol) tautomers in the crystalline state, with the keto form being predominant.[6][7][8] This equilibrium is often stabilized by a strong intramolecular O—H···O hydrogen bond.[6][8]

Quantitative Analysis of Tautomeric Equilibria

The relative stability of tautomers can be quantified through experimental measurements and computational modeling. The equilibrium constant (Keq) provides a measure of the relative concentrations of the tautomers at equilibrium.

Imino-Enamine Tautomerism

While for some systems the enamine form is reported to be the exclusive isomer in solution,[2] detailed quantitative equilibrium constants for a wide range of 2-imino-1,3-thiazine derivatives are not extensively documented in the literature. Spectroscopic studies on substituted 2-amino-4H-1,3-thiazines have indicated a strong preference for the amino (enamine) form in both the crystalline state and in solution.[9]

Keto-Enol Tautomerism

Computational studies have provided valuable insights into the energetic differences between tautomers. For 5H-1,3-thiazine-4,6-diones, Density Functional Theory (DFT) calculations have been employed to determine the relative stabilities of different tautomeric forms.

Table 1: Calculated Relative Stabilities of 5H-1,3-Thiazine-4,6-dione Tautomers [4][5]

| Tautomer | Relative Energy (kcal/mol) |

| Tautomer 1 | 0.7 - 8.7 |

| Tautomer 2 (most stable) | 0 |

| Tautomer 3 | 10.4 - 14.4 |

| Data obtained from DFT calculations at the B3LYP/6-311++G* level of theory.*[4][5] |

For 3-acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides, both experimental and computational methods have been used to assess the tautomeric equilibrium.

Table 2: Tautomeric Equilibrium Data for 3-Acyl-4-oxopyrido[3,2-e][4][5]thiazine 1,1-dioxides [6][7][8]

| Compound | Method | Predominant Tautomer | Energy Difference (kcal/mol) |

| 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][5]thiazin-4-one 1,1-dioxide | X-ray Crystallography | 4-Keto | - |

| 13C NMR (DMSO) | Both present (4-Keto major) | - | |

| RHF SCF ab initio 6–31G | 4-Keto | 1.195 | |

| 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][5]thiazin-4-one 1,1-dioxide | X-ray Crystallography | 4-Keto | - |

| 13C NMR (CDCl3) | One tautomer observed | - | |

| RHF SCF ab initio 6–31G | 4-Keto | 1.537 |

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. 1H and 13C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and quantification. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the structures of the different tautomers.[2]

Protocol for Imino-Enamine Tautomer Analysis:

-

Sample Preparation: Dissolve the 1,3-thiazine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[10][11][12]

-

1H NMR Analysis: Acquire a standard 1H NMR spectrum. Look for characteristic signals, such as the presence or absence of an N-H proton within the ring and the chemical shifts of the vinyl and methylene protons.

-

13C NMR Analysis: Acquire a 13C NMR spectrum to observe the chemical shifts of the carbon atoms, particularly the C=N and C=C carbons, which will differ between the imine and enamine tautomers.

-

2D NMR Analysis (COSY and HMBC):

-

COSY: Use to establish proton-proton coupling networks. For the enamine tautomer, correlations between the N-H proton and adjacent protons may be observed.

-

HMBC: Use to identify long-range proton-carbon correlations. This is crucial for confirming the position of double bonds and the connectivity of the N-H proton. For example, a correlation between the exocyclic N-H proton and aromatic carbons would support the enamine structure.[2]

-

-

Quantitative Analysis: Integrate the signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative populations and calculate the equilibrium constant (Keq).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It can definitively determine the positions of all atoms, including hydrogen atoms, thus confirming the exact tautomeric form present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For example, a C=N double bond within the ring and an exocyclic N-H group would indicate the imine tautomer of a 1,3-thiazinane derivative.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to complement experimental findings.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G**).[4][5]

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers. The relative Gibbs free energies can be used to predict the position of the tautomeric equilibrium.

-

Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).[11]

Visualizing Tautomeric Equilibria and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key tautomeric equilibria and a typical experimental workflow for their characterization.

Caption: Tautomeric equilibria in 1,3-thiazine systems.

References

- 1. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gold-Catalyzed 1,3-Thiazine Formation and Uncommon Tautomer Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Structure and tautomerism of substituted 2-amino-4H-1,3-thiazines | Semantic Scholar [semanticscholar.org]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sid.ir [sid.ir]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Thiazinane-2,6-dione from β-Alanine Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1,3-thiazinane-2,6-dione, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis method in the current literature, a plausible multi-step synthetic pathway starting from β-alanine has been devised. The following protocols are based on well-established organic chemistry principles and analogous reactions for the formation of similar heterocyclic systems.

Proposed Synthetic Pathway

The proposed synthesis of this compound from β-alanine involves a two-step process:

-

Synthesis of N-(chlorocarbonyl)-β-alanine: β-Alanine is first reacted with triphosgene in an inert solvent to form the N-chlorocarbonyl derivative. This intermediate is a key precursor for the subsequent cyclization step.

-

Cyclization with a sulfur nucleophile: The N-(chlorocarbonyl)-β-alanine is then reacted with a suitable sulfur source, such as sodium sulfide, to induce intramolecular cyclization and form the target this compound.

This pathway is designed to be a robust and scalable method for accessing the desired compound.

Experimental Protocols

Protocol 1: Synthesis of N-(chlorocarbonyl)-β-alanine

This protocol details the synthesis of the key intermediate, N-(chlorocarbonyl)-β-alanine, from β-alanine and triphosgene.

Materials:

-

β-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Nitrogen or Argon gas

-

Schlenk line or glovebox (recommended for handling triphosgene)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add β-alanine (1.0 eq).

-

Add anhydrous THF to the flask to create a suspension.

-

In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.

-

Slowly add the triphosgene solution to the β-alanine suspension at 0 °C (ice bath) under a nitrogen atmosphere over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the starting material and formation of the N-chlorocarbonyl intermediate).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(chlorocarbonyl)-β-alanine. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of N-(chlorocarbonyl)-β-alanine to yield the final product.

Materials:

-

N-(chlorocarbonyl)-β-alanine (from Protocol 1)

-

Sodium sulfide (Na₂S) or a similar sulfur nucleophile

-

Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography setup)

Procedure:

-

Dissolve the crude N-(chlorocarbonyl)-β-alanine (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, prepare a solution or suspension of sodium sulfide (1.1 eq) in anhydrous DMF.

-

Slowly add the sodium sulfide solution to the N-(chlorocarbonyl)-β-alanine solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the expected reaction parameters and yields for the proposed synthesis. These values are estimates based on analogous reactions and would require experimental optimization.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | β-Alanine | Triphosgene | THF | 65-70 | 4-6 | 80-90 |

| 2 | N-(chlorocarbonyl)-β-alanine | Sodium Sulfide | DMF | 25-50 | 6-12 | 60-75 |

Visualizations

Diagram 1: Synthetic Workflow

Synthesis of 1,3-Thiazinane-2,6-dione: A Review of Related Protocols and a Proposed Synthetic Route

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the synthesis of 1,3-thiazinane-2,6-dione. Despite a comprehensive search of scientific literature, a standard, detailed protocol for the direct synthesis of this specific heterocyclic compound could not be located. However, established methods for the synthesis of structurally related 1,3-thiazinane derivatives provide valuable insights into potential synthetic strategies. This application note summarizes the available synthetic protocols for related compounds, namely 1,3-thiazinane-2-thione and various 1,3-thiazinan-4-ones, and proposes a hypothetical, yet chemically plausible, synthetic pathway for this compound based on these established principles. All quantitative data from cited protocols is presented in tabular format for clarity, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language).

Introduction

The 1,3-thiazinane core is a key structural motif in a variety of biologically active compounds and natural products. While the synthesis of many substituted 1,3-thiazinanes is well-documented, the specific this compound ring system appears to be a less explored area of research. Understanding the established synthetic routes to related analogues is crucial for developing a successful protocol for the target dione. The most common strategies involve the cyclization of linear precursors containing the requisite nitrogen, sulfur, and carbon atoms. Key starting materials frequently reported include β-alanine and 3-mercaptopropionic acid.

Established Protocols for Related 1,3-Thiazinane Derivatives

While a direct protocol for this compound is elusive, the synthesis of the corresponding 2-thione and various 4-one derivatives is well-described. These protocols offer valuable information regarding precursor selection, reaction conditions, and cyclization strategies.

Synthesis of 1,3-Thiazinane-2-thione

A detailed protocol for the synthesis of 1,3-thiazinane-2-thione has been reported, starting from 3-aminopropanol. The key steps involve the formation of a sulfate intermediate followed by cyclization with carbon disulfide.

Experimental Protocol: Synthesis of 1,3-Thiazinane-2-thione [1]

-

Preparation of 3-ammoniopropylsulfate: 3-Aminopropanol is reacted with chlorosulfonic acid in an ice bath. The resulting white precipitate is filtered, triturated with methanol, and dried under vacuum.

-

Cyclization to 1,3-Thiazinane-2-thione: The 3-ammoniopropylsulfate is dissolved in ethanol, and carbon disulfide is added. A solution of potassium hydroxide in ethanol/water is then added dropwise. The reaction mixture is heated to reflux, cooled, and the resulting precipitate is filtered. The filtrate is acidified and extracted with dichloromethane. The organic extracts are dried and concentrated. The crude product is purified by column chromatography.

Table 1: Quantitative Data for the Synthesis of 1,3-Thiazinane-2-thione

| Step | Reactants | Solvent | Key Conditions | Product Yield | Purity |

| Formation of 3-ammoniopropylsulfate | 3-Aminopropanol, Chlorosulfonic acid | None | 0 °C to room temperature | 89% | Not specified |

| Cyclization | 3-Ammoniopropylsulfate, Carbon disulfide, Potassium hydroxide | Ethanol/Water | Reflux (70 °C) | 63% (overall) | >98.5% |

Diagram 1: Workflow for the Synthesis of 1,3-Thiazinane-2-thione

References

Application Notes and Protocols for Microwave-Assisted Green Synthesis of 1,3-Thiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted green synthesis of 1,3-thiazine derivatives. The methodologies highlighted focus on environmentally benign reaction conditions, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and minimized use of hazardous solvents.

Introduction

1,3-Thiazines are a class of heterocyclic compounds containing a six-membered ring with one nitrogen and one sulfur atom at positions 1 and 3. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,3-thiazine have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The core structure of 1,3-thiazine is notably a key component of cephalosporin antibiotics.[1]

The principles of green chemistry encourage the development of synthetic routes that are more environmentally friendly. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2] This document outlines specific protocols for the microwave-assisted green synthesis of two classes of 1,3-thiazine derivatives.

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 1,3-thiazine derivatives involves the preparation of reactants, the microwave-assisted reaction, and subsequent workup and purification of the product. This process is depicted in the workflow diagram below.

References

Application Notes: One-Pot Synthesis of Functionalized 1,3-Thiazine Compounds

Introduction

1,3-thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom. This structural motif is of significant interest to researchers in medicinal and pharmaceutical chemistry due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 1,3-thiazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] Notably, the 1,3-thiazine core is a fundamental component of cephalosporin antibiotics.[6] One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly approach to constructing these complex molecules, minimizing the need for isolating intermediates and reducing waste.

Applications in Drug Development

Functionalized 1,3-thiazine derivatives are versatile scaffolds for developing novel therapeutic agents. Their diverse biological activities make them attractive candidates for drug discovery programs.

-

Antimicrobial Agents: The 1,3-thiazine nucleus is integral to the activity of β-lactam antibiotics.[6] Novel derivatives are continually being explored for their potential to combat resistant strains of bacteria and fungi.[6][7]

-

Anti-inflammatory and Analgesic: Certain 1,3-thiazinones have shown significant anti-inflammatory and analgesic effects in preclinical studies.[8]

-

Anticancer Properties: Researchers have identified various 1,3-thiazine derivatives with promising antitumor and antineoplastic activities, making them a subject of ongoing investigation in oncology.[5][6]

-

CNS Activity: The structural framework has been incorporated into molecules designed as anticonvulsants and anxiolytics, indicating its potential for treating central nervous system disorders.[3][8]

-

Other Therapeutic Areas: The pharmacological relevance of 1,3-thiazines extends to antitubercular, antiviral, and antioxidant applications.[1][8]

Experimental Protocols: One-Pot Synthesis

This section details a common and effective one-pot methodology for synthesizing 1,3-thiazine derivatives via a chalcone intermediate.

Protocol 1: Synthesis of 2-Imino-1,3-Thiazines via Chalcone Cyclization

This protocol describes a one-pot, three-component reaction involving an acetophenone derivative, an aromatic aldehyde, and thiourea. The synthesis proceeds through the in-situ formation of a chalcone, which then undergoes cyclization.

Materials:

-

Substituted Acetophenone (e.g., 2-hydroxyacetophenone)

-

Substituted Benzaldehyde

-

Thiourea

-

Ethanol (Solvent)

-

Sodium Hydroxide (NaOH) or Piperidine (Catalyst)

-

Standard reflux and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Crushed ice

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

Chalcone Formation:

-

In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and the substituted benzaldehyde (0.01 mol) in 20-25 mL of ethanol.[2]

-

Add a catalytic amount of a base, such as aqueous NaOH solution or 0.5 mL of piperidine, to the mixture.[2]

-

Stir the mixture vigorously. Depending on the specific reactants, this step can be performed at room temperature or with refluxing for 1-3 hours.[2]

-

The reaction progress can be monitored by TLC.

-

-

Cyclization with Thiourea:

-

Work-up and Purification:

-

After the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice.[2]

-

If necessary, acidify the mixture. A solid product should precipitate.

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold water.

-

Purify the solid product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 1,3-thiazine derivative.[2]

-

-

Characterization:

-

Determine the melting point of the purified compound.

-

Characterize the structure using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[2]

-

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 1,3-thiazine precursors and related compounds.

| Entry | Starting Materials | Product | Conditions | Yield (%) | M.P. (°C) | Reference |

| 1 | 2-hydroxy acetophenone, Benzoyl chloride | 2-benzoyloxy acetophenone (1a) | 10% NaOH, vigorous shaking, 1 hr | 78% | 78 | |

| 2 | 2-benzoyloxy-5-methyl acetophenone, Benzaldehyde | 3-benzoyl 6-methyl flavanone (3b) | Ethanol, Piperidine, Reflux, 1 hr | 65% | 149 | |

| 3 | Chalcones, Thiourea | 1,3-Thiazine derivatives (5a-e) | Ethanol, NaOH, Reflux, 3-4 hrs | Good | N/A | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of functionalized 1,3-thiazine compounds.

Caption: General workflow for one-pot synthesis and evaluation.

Reaction Pathway

This diagram outlines the key steps in the one-pot synthesis of 1,3-thiazines from an α,β-unsaturated ketone (chalcone) and thiourea.

Caption: Key steps in the chalcone-thiourea cyclization reaction.

References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. saudijournals.com [saudijournals.com]

Application Notes and Protocols: 1,3-Thiazinane-2,6-dione as a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazinane-2,6-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical space to identify potent and selective modulators of various biological targets. These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document provides an overview of the applications of the this compound scaffold in drug discovery, with a focus on its anticancer potential, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Biological Activities and Therapeutic Potential

The 1,3-thiazine heterocyclic ring system is a key structural motif in a variety of biologically active compounds.[1] Derivatives of the this compound scaffold have demonstrated a broad spectrum of activities, making them attractive candidates for drug development programs.

Anticancer Activity

A primary focus of research on this compound derivatives has been in the field of oncology. Studies have shown that compounds bearing this scaffold can exhibit potent cytotoxic effects against various cancer cell lines, including leukemia, renal cell carcinoma, and others.[2][3] The mechanism of action for these compounds often involves the induction of apoptosis through key signaling pathways.

Two prominent signaling pathways identified to be modulated by 1,3-thiazine derivatives are:

-

The Intrinsic Apoptosis Pathway: Phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have been shown to induce cell death in leukemia cells through the activation of the caspase cascade, a hallmark of apoptosis.[3] This process is often accompanied by DNA fragmentation and alterations in mitochondrial metabolism.[3]

-

The PI3K/Akt/mTOR Signaling Pathway: Certain 1,3-thiazin-6-one derivatives have been found to inhibit the growth of renal cell carcinoma by targeting the inflammatory cascade, which involves the downregulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth, and its inhibition is a validated strategy in cancer therapy.

Data Presentation: Anticancer Activity of 1,3-Thiazine Derivatives

The following table summarizes the in vitro anticancer activity of representative 1,3-thiazine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Phenyl-1,3-thiazine-2,4-dione | Leukemia (HL-60) | Not specified, but showed selective activity | [3] |

| 2 | Naphthyl-1,3-thiazine-2,4-dione | Leukemia (HL-60) | Not specified, but showed selective activity | [3] |

| 3a | 5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | >6.25 µg/ml (97% inhibition) | [4] |

| 3b | 5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | >6.25 µg/ml (77% inhibition) | [4] |

| 3c | 5,6-dihydro-4H-1,3-thiazine | Mycobacterium tuberculosis H37Rv | >6.25 µg/ml (76% inhibition) | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. The following is a general protocol for the synthesis of 1,3-thiazine-2,4-diones, which are closely related to the 2,6-dione scaffold.[2]

Protocol 1: Synthesis of 6-substituted-1,3-thiazine-2,4-diones

-

Acetylation of 2-amino-1,3-thiazin-4-ones: To a solution of the appropriate 2-amino-1,3-thiazin-4-one in a suitable solvent (e.g., acetic anhydride), add the acetylating agent.

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Mild Acid Hydrolysis: Add a dilute acid (e.g., 1M HCl) to the reaction mixture.

-

Stir the mixture at room temperature for a designated time (e.g., 1-2 hours) to facilitate the hydrolysis of the acetylated intermediate to the desired 1,3-thiazine-2,4-dione.

-

Isolate the product by filtration or extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 6-substituted-1,3-thiazine-2,4-dione.

-